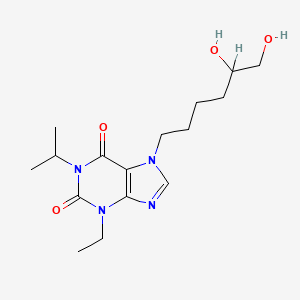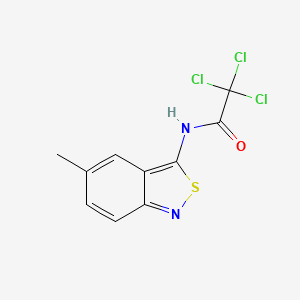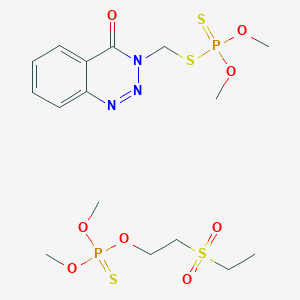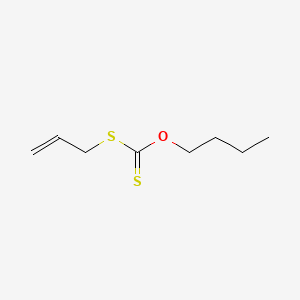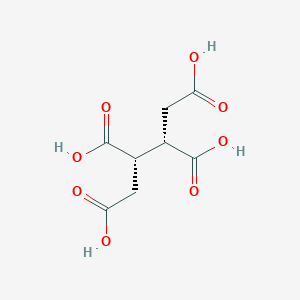
RAC-1,2,3,4-butanetetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-1,2,3,4-butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is produced by the oxidation of tetrahydrophthalic anhydride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RAC-1,2,3,4-butanetetracarboxylic acid is synthesized through the oxidation of tetrahydrophthalic anhydride . The reaction typically involves the use of strong oxidizing agents under controlled conditions to ensure the complete conversion of the anhydride to the tetra carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
RAC-1,2,3,4-butanetetracarboxylic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Crosslinking: Forms crosslinked structures with cellulose, enhancing properties such as wrinkle resistance in textiles.
Coordination: Binds with metals like zinc to form coordination polymers.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Crosslinking: Requires catalysts like sodium hypophosphite and elevated temperatures (above 150°C) to facilitate the reaction.
Coordination: Involves metal salts and the tetra carboxylic acid under mild conditions.
Major Products
Esters: Formed from esterification reactions.
Crosslinked Cellulose: Resulting from reactions with cellulose in textiles.
Coordination Polymers: Formed with metals like zinc.
Wissenschaftliche Forschungsanwendungen
RAC-1,2,3,4-butanetetracarboxylic acid has diverse applications in scientific research:
Textile Industry: Used as a formaldehyde-free crosslinking agent to impart wrinkle resistance to cotton fabrics.
Material Science: Employed in the synthesis of coordination polymers and as a spacer in crosslinking titania nanoparticles to cotton.
Environmental Science: Utilized in the modification of adsorbents for wastewater treatment.
Wirkmechanismus
The primary mechanism of action for RAC-1,2,3,4-butanetetracarboxylic acid involves its ability to form anhydrides and esters. The compound reacts with hydroxyl groups in cellulose to form ester bonds, which impart wrinkle resistance to fabrics . The reaction is catalyzed by alkaline salts like sodium hypophosphite, which facilitate the formation of anhydrides and subsequent esterification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Butanetricarboxylic acid
- 1,2,4,5-Benzenetetracarboxylic acid
- Mellitic acid
Uniqueness
RAC-1,2,3,4-butanetetracarboxylic acid is unique due to its four carboxylic acid groups, which allow it to form multiple ester bonds and crosslinked structures. This property makes it particularly effective as a crosslinking agent in textiles, providing superior wrinkle resistance compared to other polycarboxylic acids .
Eigenschaften
CAS-Nummer |
4799-96-6 |
|---|---|
Molekularformel |
C8H10O8 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
(2S,3S)-butane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
InChI-Schlüssel |
GGAUUQHSCNMCAU-IMJSIDKUSA-N |
Isomerische SMILES |
C([C@@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





